4-(3-hydroxyphenyl)pyrrolidin-2-one

Catalog No.
S6552736
CAS No.
73725-82-3
M.F
C10H11NO2
M. Wt
177.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-hydroxyphenyl)pyrrolidin-2-one

CAS Number

73725-82-3

Product Name

4-(3-hydroxyphenyl)pyrrolidin-2-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2

4-(3-hydroxyphenyl)pyrrolidin-2-one is a member of the pyrrolidinone class, specifically characterized by a five-membered lactam structure. This compound features a pyrrolidinone ring with a hydroxyphenyl substituent at the 4-position, which plays a crucial role in its chemical properties and biological activities. Pyrrolidinones are recognized for their diverse biological activities and potential applications in medicinal chemistry, making them significant in pharmaceutical research and development.

The reactivity of 4-(3-hydroxyphenyl)pyrrolidin-2-one allows for various chemical transformations:

  • Oxidation: This reaction can lead to the formation of 4-(3-oxophenyl)pyrrolidin-2-one.
  • Reduction: The compound can be reduced to form 4-(3-hydroxyphenyl)pyrrolidin-2-ol.
  • Substitution: Depending on the electrophile used, various substituted derivatives can be synthesized, expanding the compound's utility in organic synthesis.

4-(3-hydroxyphenyl)pyrrolidin-2-one exhibits notable biological activities, particularly:

  • Adrenolytic Properties: It has been shown to possess antiarrhythmic activity, indicating its potential in treating cardiac conditions.
  • Antioxidant Activity: Similar compounds have demonstrated significant radical scavenging capabilities, suggesting that this compound may also exhibit antioxidant properties .
  • Antimicrobial and Anticancer Potential: Research indicates that pyrrolidinone derivatives may possess antimicrobial and anticancer properties, warranting further investigation into their therapeutic applications .

The synthesis of 4-(3-hydroxyphenyl)pyrrolidin-2-one can be achieved through various methodologies:

  • Multicomponent Reactions: One effective method involves the reaction of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate to yield polysubstituted derivatives. This approach allows for the efficient formation of the desired compound with high yields.
  • Three-component Reactions: This method combines aromatic aldehydes, arylamines, and sodium diethyl oxalacetate under optimized conditions to produce the compound while minimizing reaction times and maximizing yields .

The applications of 4-(3-hydroxyphenyl)pyrrolidin-2-one span several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: Investigated for its biological activities, including antimicrobial and anticancer properties.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development in various therapeutic areas .

Studies on the interactions of 4-(3-hydroxyphenyl)pyrrolidin-2-one with biological targets are essential for understanding its mechanism of action. Preliminary findings suggest that its unique substitution pattern may influence how it interacts with receptors or enzymes involved in cardiovascular function and other biological pathways. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 4-(3-hydroxyphenyl)pyrrolidin-2-one. A comparison highlights its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Pyrrolidin-2-oneParent compound without substitutionsLacks functional groups that influence reactivity
3-hydroxyphenylpyrrolidin-2-oneHydroxy group at the 3-position on the phenyl ringDifferent positioning affects biological activity
4-(4-hydroxyphenyl)pyrrolidin-2-oneHydroxy group at the para position on the phenyl ringVariations in interaction profiles due to substitution

Uniqueness

4-(3-hydroxyphenyl)pyrrolidin-2-one is distinguished by the specific positioning of the hydroxy group on the phenyl ring. This unique substitution pattern can significantly affect its chemical reactivity and biological activity compared to other similar compounds. Such differences may lead to varying interactions with biological targets, making it an intriguing subject for further research .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types